molecular formula C18H16N2O2 B2583688 (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide CAS No. 173156-67-7

(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide

Cat. No. B2583688
CAS RN: 173156-67-7
M. Wt: 292.338
InChI Key: PHULDWBXTSCHFC-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide, also known as CMMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties.

Scientific Research Applications

Organic Chemistry and Material Science

One prominent application of compounds structurally similar to (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide is in the study of mechanofluorochromic properties. For example, derivatives of 3-aryl-2-cyano acrylamide, including those with methoxyphenyl groups, have been synthesized to explore their distinct optical properties influenced by face-to-face stacking modes. These compounds demonstrated varied luminescence behaviors upon mechanical grinding, attributed to phase transformations from crystalline to amorphous states. Such studies are essential in developing materials with tunable optical properties for potential use in sensors and display technologies (Song et al., 2015).

Pharmaceutical Development

This compound and its analogs have also been explored in the context of pharmaceutical chemistry. For instance, a new synthesis pathway for Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, involved the demethylation of precursors related to the compound . This process highlighted a mild condition synthesis approach, potentially offering insights into more efficient production methods for pharmaceutical compounds (Harisha et al., 2015).

Corrosion Inhibition

Another application area is in corrosion inhibition research. Acrylamide derivatives, including those structurally related to this compound, have been evaluated for their efficacy as corrosion inhibitors on metal surfaces. Such compounds have shown promise in protecting metals like copper in acidic solutions, indicating their potential in industrial applications to prolong metal lifespan and integrity (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-3-7-16(8-4-13)20-18(21)15(12-19)11-14-5-9-17(22-2)10-6-14/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHULDWBXTSCHFC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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